molecular formula C10H8N2OS B12999757 (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone

Cat. No.: B12999757
M. Wt: 204.25 g/mol
InChI Key: PYZDOOQBDCYVPE-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is an organic compound that features a thiophene ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, where the thiophene derivative is reacted with a pyridine aldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is unique due to its specific combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds.

The primary mechanism of action for this compound involves its interaction with the human A1 adenosine receptor . It functions as an allosteric enhancer , which modulates receptor activity and influences various physiological processes. This interaction is crucial for understanding the compound's therapeutic potential, particularly in neuropharmacology and cardiology.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines. For example, certain 2-aroyl-5-amino benzo[b]thiophene derivatives demonstrated potent antimitotic activity. The structure-activity relationship (SAR) indicated that modifications to the thiophene ring significantly impacted biological efficacy against different cell lines, highlighting the importance of specific functional groups in enhancing anticancer activity .

Case Studies

  • Study on A1 Adenosine Receptor Modulation :
    • Objective : To assess the impact of this compound on A1 receptor-mediated signaling.
    • Findings : The compound was found to enhance phosphorylation events mediated by the A1 receptor, indicating its role in modulating cellular responses associated with this pathway.
  • Antimicrobial Screening :
    • Objective : To evaluate the antimicrobial efficacy of synthesized thiophene derivatives.
    • Results : Several derivatives exhibited MIC values in the low micromolar range against S. aureus, suggesting that structural modifications can lead to enhanced antimicrobial properties.

Comparative Analysis

The following table summarizes key biological activities and characteristics of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerAllosteric enhancer at A1 receptor,
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)Moderate antimicrobialDirect inhibition of bacterial enzymes
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneSignificant anticancerInduction of apoptosis in cancer cells

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C10H8N2OS/c11-10-8(3-6-14-10)9(13)7-1-4-12-5-2-7/h1-6H,11H2

InChI Key

PYZDOOQBDCYVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=C(SC=C2)N

Origin of Product

United States

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